molecular formula C34H43F3N4O10S B13429531 N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate

N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate

Cat. No.: B13429531
M. Wt: 756.8 g/mol
InChI Key: GAOCLDPTFLDJIP-UHFFFAOYSA-N
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Description

This compound (hereafter referred to by its full systematic name) is a structurally complex sulfonamide derivative featuring a benzimidazolone core, substituted phenoxy groups, and a trifluoroacetate counterion. Key structural attributes include:

  • Molecular formula: C₃₂H₄₂N₄O₈S (base molecule) + CF₃COO⁻ (counterion) .
  • Molecular weight: 642.763 g/mol (base molecule) .
  • Functional groups: A dimethylamino-butyloxy chain, propoxy-phenoxy linkage, and 3,4-dimethoxybenzenesulfonamide moiety. The trifluoroacetate enhances solubility and crystallinity for structural characterization .

Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as inferred from analogous protocols in , where similar benzimidazolone-sulfonamide derivatives were synthesized via isoindoline intermediates and sulfonylation steps.

Properties

Molecular Formula

C34H43F3N4O10S

Molecular Weight

756.8 g/mol

IUPAC Name

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H42N4O8S.C2HF3O2/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;3-2(4,5)1(6)7/h11-12,16-21,33H,8-10,13-15H2,1-7H3;(H,6,7)

InChI Key

GAOCLDPTFLDJIP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biological Activity

The compound N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate, also referred to by its ligand ID IACS-9571, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C32H42N4O8S
Molecular Weight : 648.8 g/mol
IUPAC Name : N-[6-[3-[4-[dimethylamino]butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide

IACS-9571 has been identified as a selective high-affinity inhibitor targeting the bromodomain-containing proteins TRIM24 and BRPF1. These proteins play crucial roles in epigenetic regulation and gene expression linked to various cancers. The inhibition of these proteins by IACS-9571 has shown potential antiproliferative effects in cancer cells, suggesting a mechanism that could be leveraged for therapeutic purposes in oncology .

Therapeutic Applications

Research indicates that IACS-9571 may have applications in treating conditions such as:

  • Cancer : Its ability to inhibit TRIM24 suggests a potential role in cancer therapy, particularly for cancers associated with TRIM24 overexpression.
  • Metabolic Disorders : Given its structural similarity to other compounds that modulate metabolic pathways, there is speculation about its efficacy in conditions like obesity and diabetes .

Anticancer Activity

In a study examining the effects of IACS-9571 on TRIM24 expression in various cancer cell lines, significant reductions in cell proliferation were observed. The compound demonstrated an EC50 value of less than 100 nM, indicating high potency .

Metabolic Effects

Another study highlighted the compound's influence on metabolic gene expression. Mice treated with IACS-9571 exhibited altered circadian rhythms in metabolic pathways, suggesting potential applications for metabolic syndrome management .

Summary of Biological Activities

Activity Target Effect Reference
AntiproliferativeTRIM24Inhibition of cell growth
Modulation of metabolismVarious metabolic genesAltered expression patterns
Potential use in diabetesPPARγInsulin sensitization

Pharmacological Profile

Parameter Value
Molecular Weight648.8 g/mol
SolubilityNot specified
BioavailabilityUnder investigation
Half-lifeNot determined

Scientific Research Applications

IACS-9571, also known as N-(6-{3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy}-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide, is a chemical compound with potential applications in scientific research, particularly in the study of epigenetic regulation and cancer . It is also referred to as IACS 009571-001-4 trifluoroacetate and has the molecular formula C32H42N4O8S .

Scientific Research Applications

IACS-9571 is recognized as a selective, high-affinity inhibitor of bromodomain-containing proteins, especially TRIM24 and BRPF1 . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

TRIM24 and BRPF1 Inhibition: IACS-9571 exhibits low nanomolar affinities for TRIM24 and BRPF1, with ITC Kd values of 31 nM and 14 nM, respectively . This inhibitory activity makes it a valuable tool for studying the roles of these proteins in cancer and other diseases .

Structure-Guided Design: The development of IACS-9571 was achieved through structure-guided design, utilizing X-ray cocrystal structures . This approach enabled the creation of a potent and selective inhibitor with a unique binding mode . The compound's structure includes a dimethylbenzimidazolone core, which facilitates lipophilic contacts with specific amino acids in the LAF/V-shelf of TRIM24 .

Data Table: Inhibitory Activity of IACS-9571 Analogs

The table below shows the inhibitory activity of IACS-9571 analogs, as measured by TRIM-24 IC50 values :

CmpdRXTRIM-24 IC50 (μM)Cell EC50 (μM)Solubility (μM)
6BenzylA2.0 ± 0.93>33nt
7aBenzylA0.22 ± 0.0416.2 ± 2.059
7bBenzylB0.14 ± 0.0563.9 ± 0.870.6
7cBenzylC0.27 ± 0.0944.9 ± 1.3nt
7dEtC0.18 ± 0.0452.3 ± 1.174
7en-propylB0.043 ± 0.00370.83 ± 0.171.1
7fn-propylC0.053 ± 0.0150.95 ± 0.3162

Case Studies

Chemical Reactions Analysis

Salt Formation and Acid-Base Equilibria

The trifluoroacetate counterion (CF₃COO⁻) forms an ionic bond with the protonated dimethylamino group in the butoxy side chain. This salt is stable under acidic conditions but dissociates in basic media to regenerate the free base form .

Key Reaction:

Free base+CF₃COOHTrifluoroacetate salt\text{Free base} + \text{CF₃COOH} \rightarrow \text{Trifluoroacetate salt}

This reversible process is critical for purification and solubility enhancement .

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) exhibits moderate stability but can undergo:

  • Hydrolysis under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, yielding sulfonic acid and aniline derivatives .

  • Nucleophilic substitution at the sulfur atom in the presence of alkyl halides or acyl chlorides .

Functional Group Stability

Functional GroupReactivity ProfileConditions
SulfonamideHydrolysis, alkylationAcidic/alkaline, nucleophiles
BenzimidazoleOxidation, electrophilic substitutionOxidizing agents, HNO₃/H₂SO₄
Ethers (methoxy/propoxy)Cleavage with HI or Lewis acidsHI (aq), BF₃

Ether Cleavage and Alkoxy Group Reactivity

The methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are susceptible to:

  • Acid-catalyzed cleavage (e.g., HI at 150°C), producing alcohols and alkyl iodides.

  • Demethylation via BBr₃, converting methoxy to hydroxyl groups .

Stability and Decomposition Pathways

Safety data highlight sensitivity to environmental factors :

Decomposition Pathways

ConditionObserved EffectPrecautionary Code
MoistureHydrolysis of sulfonamide/trifluoroacetateP232, P233
Oxygen exposureOxidation of benzimidazole coreP222, P220
Heat (>200°C)Thermal decomposition releasing toxic fumesP210, P371

Biological Interactions (Non-covalent)

While not a chemical reaction per se, the compound interacts with biological targets via:

  • Hydrogen bonding : Sulfonamide NH and carbonyl groups .

  • Electrostatic interactions : Protonated dimethylamino group with anionic residues .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Contrast
IACS-9571 (free base)Lacks trifluoroacetate counterionHigher solubility in organic solvents
BrivaracetamPyrrolidine coreEnhanced metabolic stability

Comparison with Similar Compounds

Key Differences:

Parameter Target Compound (Trifluoroacetate Salt) Compound 8d Compound 8e
Amino-Alkyl Chain 4-(Dimethylamino)butoxy 6-Aminohexyloxy 5-Aminopentyloxy
Sulfonamide Group 3,4-Dimethoxybenzene 3,4-Dimethoxybenzene 1-Methylimidazole-4-sulfonamide
Molecular Weight 642.763 g/mol ~700 g/mol (estimated) ~680 g/mol (estimated)
Counterion Trifluoroacetate None (free base) None (free base)

Impact of Structural Variations :

  • The trifluoroacetate counterion improves crystallinity, aiding in X-ray diffraction studies (as implied by ’s discussion of SHELX refinement tools).
  • The imidazole-sulfonamide in 8e may confer distinct electronic properties due to aromatic nitrogen participation, contrasting with the methoxybenzene group in the target compound.

Spectral and Analytical Comparisons

NMR and IR Spectroscopy

  • 1H-NMR : The target compound’s benzimidazolone protons (positions 1,3-dimethyl) would resonate near δ 3.0–3.5 ppm, similar to 8d/8e. Substituent-induced shifts are expected in aromatic regions (δ 6.5–8.0 ppm) due to electron-donating methoxy groups .
  • IR : Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the sulfonamide’s thione tautomer, consistent with triazole-thiones in .

Mass Spectrometry (MS)

  • The trifluoroacetate counterion would produce a distinct [M–CF₃COO]⁺ ion in ESI-MS, differentiating it from 8d/8e, which show [M+H]⁺ peaks at m/z 700–750 .

Functional and Pharmacological Implications

  • 8d/8e : Designed as bromodomain inhibitors (targeting TRIM24-BRPF1), implying epigenetic modulation capabilities .
  • Dimethylamino Group: May enhance blood-brain barrier penetration compared to primary amines in 8d/8e, relevant for CNS-targeted therapies.
  • Tanimoto Similarity Analysis : Applying methods from , the target compound’s similarity to 8d/8e would exceed 80% due to shared benzimidazolone and sulfonamide motifs, suggesting overlapping target profiles .

Preparation Methods

Synthesis of the Benzimidazole Core

  • Starting Materials: 1,2-phenylenediamine derivatives with methyl and oxo substituents.
  • Method: Condensation with carboxylic acids or esters under acidic or dehydrating conditions forms the benzimidazole ring.
  • Example Conditions: Heating with polyphosphoric acid or using coupling agents like carbodiimides.

Sulfonamide Formation

  • Reagents: 3,4-dimethoxybenzenesulfonyl chloride.
  • Conditions: Reaction with the benzimidazole amine in the presence of a base such as triethylamine or pyridine to neutralize HCl formed.
  • Outcome: Formation of the sulfonamide bond at the 5-position of benzimidazole.

Synthesis of the Phenoxy Side Chain

Final Salt Formation

  • The free base compound is treated with trifluoroacetic acid in an appropriate solvent (e.g., dichloromethane or ethyl acetate) to form the trifluoroacetate salt, which improves compound handling and purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzimidazole ring formation 1,2-phenylenediamine + acid/ester, heat 70-85 Requires careful control of temperature
Sulfonamide coupling 3,4-dimethoxybenzenesulfonyl chloride + base 80-90 Base choice critical to avoid side reactions
Etherification (propoxy) Propyl bromide + phenol + K2CO3, reflux 75-85 Anhydrous conditions improve selectivity
Etherification (dimethylamino butoxy) 4-(dimethylamino)butyl halide + phenol, base 65-80 Protection of amine may be required
Phenoxy attachment to core Ullmann coupling or nucleophilic substitution 60-75 Catalysts like CuI or Pd complexes used
Salt formation Trifluoroacetic acid, room temperature >95 Typically quantitative salt formation

Research Findings and Optimization Notes

  • Base Selection: Triethylamine and pyridine are commonly used bases in sulfonamide formation to neutralize acid by-products effectively.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide facilitate etherification and coupling reactions.
  • Temperature Control: Elevated temperatures (80-120 °C) are often necessary for cyclization and coupling steps but must be balanced against decomposition risks.
  • Purification: Crystallization from organic solvents or preparative chromatography is employed to isolate pure intermediates and final products.
  • Salt Formation: Trifluoroacetate salt is preferred for its enhanced solubility and stability, aiding in formulation and biological testing.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product Intermediate
1 Benzimidazole synthesis o-Phenylenediamine derivative + acid/ester 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole core
2 Sulfonamide formation 3,4-Dimethoxybenzenesulfonyl chloride + base Sulfonamide-substituted benzimidazole
3 Etherification Propyl bromide, 4-(dimethylamino)butyl halide + base Substituted phenol with propoxy and dimethylamino butoxy groups
4 Coupling Ullmann or nucleophilic substitution Full substituted benzimidazole-phenoxy compound
5 Salt formation Trifluoroacetic acid Trifluoroacetate salt of the target compound

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for this compound?

A robust synthesis protocol must account for:

  • Stepwise functionalization : The compound's complexity requires sequential protection/deprotection of reactive groups (e.g., phenolic ethers, sulfonamide) to avoid side reactions. details a multi-step synthesis involving isoindoline-1,3-dione intermediates and anhydrous DMF for alkoxylation .
  • Purification : Use silica gel chromatography followed by HPLC (as in ) to isolate intermediates and the final product. Monitor purity via high-resolution mass spectrometry (HRMS) and 1H/13C NMR.
  • Counterion effects : The trifluoroacetate counterion may influence solubility; ensure its stability during hydrolysis steps .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Resolve aromatic protons (e.g., benzimidazolone ring) and aliphatic chains (e.g., dimethylamino-butoxy group). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • HRMS : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) and isotopic patterns .
  • IR spectroscopy : Identify sulfonamide (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystallization conditions : Use mixed solvents (e.g., DCM/hexane) to grow single crystals. The trifluoroacetate counterion may stabilize crystal packing via hydrogen bonding .
  • SHELX refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths/angles against similar benzimidazolone derivatives (e.g., highlights SHELX’s robustness for small-molecule refinement) .
  • Validate stereochemistry : Compare experimental vs. computed (DFT) torsion angles for flexible chains (e.g., propoxy groups).

Q. What strategies optimize selectivity for biological targets (e.g., enzyme isoforms)?

  • Structure-activity relationship (SAR) : Modify substituents on the benzimidazolone core (e.g., dimethylamino-butoxy vs. propoxy groups) to assess binding affinity. demonstrates how P1/P4 ligand modifications enhance selectivity in analogous inhibitors .
  • In vitro assays : Use competitive binding assays with isotopic tracers to quantify inhibition constants (Ki). Cross-test against related isoforms to identify selectivity drivers.

Q. How can researchers address low yields in the final coupling step?

  • Optimize reaction parameters : Screen temperatures (e.g., 60–100°C), solvents (DMF vs. THF), and catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig couplings). achieved 70% yield via anhydrous DMF and excess potassium carbonate .
  • Design of Experiments (DoE) : Apply Bayesian optimization (as in ) to identify critical variables (e.g., molar ratios, reaction time) .

Q. What computational methods predict the compound’s pharmacokinetic profile?

  • ADMET modeling : Use QSAR tools (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on trifluoroacetate’s hydrophilicity .

Q. How do counterion exchange protocols affect bioactivity?

  • Ion-pair chromatography : Replace trifluoroacetate with acetate or chloride using Amberlite IRA-67 resin. Assess solubility changes via dynamic light scattering (DLS).
  • In vivo correlation : Compare pharmacokinetic profiles (Cmax, AUC) of different salt forms in rodent models.

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity across studies?

  • Standardize assays : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived) and buffer conditions (pH, ionic strength).
  • Meta-analysis : Aggregate data from multiple studies (e.g., and ) to identify trends in IC50 values relative to structural motifs .

Methodological Tables

Parameter Optimization Strategy Reference
Synthetic yieldDoE-guided solvent/catalyst screening
CrystallizationMixed solvent systems (DCM/hexane)
Selectivity profilingCompetitive binding assays with isotopic tracers

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